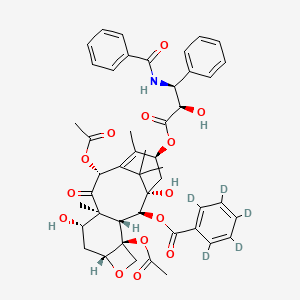

Paclitaxel-d5 (Benzoyloxy)

Descripción

Historical Trajectory of Paclitaxel Research and its Derivatives

The story of Paclitaxel begins in the 1960s with a large-scale plant screening program initiated by the U.S. National Cancer Institute (NCI) to discover natural compounds with anticancer activity. medsci.orgglpbio.com In 1962, samples of the bark of the Pacific yew tree, Taxus brevifolia, were collected, and extracts were found to exhibit significant cytotoxic activity against cancer cells. clearsynth.com It took several years of meticulous work by researchers Monroe E. Wall and Mansukh C. Wani at the Research Triangle Institute to isolate the active compound in 1971, which they named "taxol". clearsynth.com

The initial challenge was the scarce supply of the compound, as harvesting the bark killed the slow-growing yew trees. researchgate.net The complex structure of Paclitaxel also presented a formidable challenge to synthetic chemists. The first total synthesis was not completed until 1994, a feat accomplished nearly simultaneously by the research groups of Robert A. Holton and K. C. Nicolaou. wikipedia.org

The unique mechanism of action of Paclitaxel, which involves stabilizing microtubules and thereby arresting cell division, set it apart from other anticancer drugs of its time. cytoskeleton.com This discovery spurred further research into its clinical applications. In December 1992, the U.S. Food and Drug Administration (FDA) approved Paclitaxel for the treatment of refractory ovarian cancer. clearsynth.com Its approval was later expanded to include breast cancer, non-small cell lung cancer, and AIDS-related Kaposi's sarcoma. medchemexpress.com

The success of Paclitaxel prompted extensive research into its derivatives to improve its efficacy, solubility, and to overcome drug resistance. medchemexpress.commedchemexpress.com This led to the development of semi-synthetic methods for its production, most notably from 10-deacetylbaccatin III, a precursor found in the needles of the European yew, Taxus baccata. medchemexpress.com The exploration of structure-activity relationships has yielded numerous Paclitaxel analogs, with modifications at various positions of the complex molecule to enhance its therapeutic properties. scienceopen.com

Principles and Rationale for Stable Isotope Labeling in Chemical Biology

Stable isotope labeling is a powerful technique that involves the incorporation of non-radioactive isotopes into molecules to serve as tracers. informaticsjournals.co.innih.gov These isotopes, such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), have the same number of protons as their more common counterparts but a different number of neutrons, resulting in a higher atomic mass. clearsynth.com This mass difference is the key to their utility, as it allows for their detection and quantification by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. informaticsjournals.co.in

The fundamental principle behind stable isotope labeling is that the isotopic substitution does not significantly alter the chemical properties of the molecule. unil.ch A deuterated compound, for instance, will behave almost identically to its non-deuterated version in biological systems. researchgate.net This chemical equivalence allows researchers to trace the metabolic fate of a drug or biomolecule without perturbing the system under study. unil.ch

The rationale for using stable isotopes in chemical biology is multifaceted:

Tracing Metabolic Pathways: By introducing a labeled compound into a biological system, scientists can track its conversion into various metabolites, providing a detailed map of metabolic pathways. caymanchem.com

Quantitative Analysis: Stable isotope-labeled compounds are extensively used as internal standards in mass spectrometry. clearsynth.comdrugbank.com By adding a known amount of the labeled standard to a sample, the precise quantity of the unlabeled analyte can be determined with high accuracy, a technique known as isotope dilution mass spectrometry.

Studying Reaction Mechanisms: The kinetic isotope effect, where the rate of a chemical reaction can change upon isotopic substitution (e.g., a C-D bond is stronger than a C-H bond), can be exploited to elucidate reaction mechanisms. researchgate.net

Safety in Human Studies: Unlike radioactive isotopes, stable isotopes are non-radioactive and safe for use in human clinical studies, enabling direct investigation of drug metabolism and pharmacokinetics in patients. aacrjournals.org

Specific Role and Applications of Paclitaxel-d5 (Benzoyloxy) as a Research Probe

Paclitaxel-d5 (Benzoyloxy) is a deuterated form of Paclitaxel where five hydrogen atoms on the benzoyl group of the benzoyloxy moiety have been replaced with deuterium atoms. clearsynth.com Its primary and most crucial role in pharmaceutical research is as an internal standard for the quantification of Paclitaxel in biological matrices such as plasma, tissue homogenates, and urine. clearsynth.comdrugbank.com

The use of Paclitaxel-d5 (Benzoyloxy) as an internal standard is a cornerstone of pharmacokinetic studies involving Paclitaxel. aquigenbio.com In these studies, researchers need to accurately measure the concentration of Paclitaxel over time to understand its absorption, distribution, metabolism, and excretion (ADME) profile. unil.ch The process typically involves:

Adding a precise amount of Paclitaxel-d5 (Benzoyloxy) to the biological sample.

Extracting Paclitaxel and the internal standard from the sample.

Analyzing the extract using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The mass spectrometer can differentiate between the native Paclitaxel and the heavier Paclitaxel-d5 (Benzoyloxy) based on their mass-to-charge ratio. By comparing the signal intensity of Paclitaxel to that of the known quantity of the internal standard, researchers can calculate the exact concentration of Paclitaxel in the original sample with high precision and accuracy. clearsynth.com

Beyond its use as an internal standard, the development of deuterated analogs like Paclitaxel-d5 (Benzoyloxy) is part of a broader strategy in drug discovery to enhance the metabolic stability of pharmaceuticals. medchemexpress.comclearsynth.com The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down the rate of metabolic processes that involve breaking this bond. researchgate.net This can lead to an improved pharmacokinetic profile, such as a longer half-life and reduced formation of toxic metabolites. researchgate.net

Overview of Research Paradigms Utilizing Deuterated Paclitaxel Analogs

The use of deuterated Paclitaxel analogs, including Paclitaxel-d5 (Benzoyloxy), is integral to several modern research paradigms aimed at optimizing cancer chemotherapy.

Pharmacokinetic and Metabolite Profiling: A primary application is in conducting detailed pharmacokinetic studies. unil.ch The use of deuterated internal standards like Paclitaxel-d5 (Benzoyloxy) allows for the robust and reliable quantification of Paclitaxel and its metabolites in various biological fluids and tissues. scienceopen.com This is essential for understanding how the drug is processed in the body and for identifying potential drug-drug interactions.

Mass Spectrometry Imaging (MSI): A cutting-edge application involves the use of deuterated standards in MALDI (Matrix-Assisted Laser Desorption/Ionization) Mass Spectrometry Imaging. This technique allows for the visualization of the spatial distribution of a drug within tissue sections. By using a deuterated standard, researchers can normalize the signal of the drug and obtain a more accurate representation of its penetration and localization within a tumor, providing insights into drug delivery and efficacy at the microscopic level.

Tubulin Binding Assays: The interaction between Paclitaxel and its target, tubulin, is fundamental to its anticancer activity. cytoskeleton.com Deuterated and fluorinated analogs of Paclitaxel have been used in sophisticated NMR-based techniques like Rotational-Echo Double-Resonance (REDOR) NMR to determine the conformation of Paclitaxel when it is bound to microtubules. These studies provide crucial information for the rational design of new taxane-based drugs with improved binding affinity and efficacy.

Improving Therapeutic Profiles: There is a growing interest in developing deuterated versions of existing drugs to create "new chemical entities" with improved therapeutic properties. researchgate.net For a drug like Paclitaxel, which has limitations such as poor water solubility and the potential for treatment resistance, creating deuterated analogs could offer a strategy to enhance its pharmacokinetic profile. clearsynth.com By slowing down metabolism, deuteration could potentially lead to more sustained drug levels and a better therapeutic index. researchgate.net

Table of Research Findings for Paclitaxel-d5 (Benzoyloxy)

| Research Application | Specific Use of Paclitaxel-d5 (Benzoyloxy) | Key Findings/Rationale | References |

|---|---|---|---|

| Pharmacokinetic Studies | Internal Standard for LC-MS/MS | Enables accurate quantification of Paclitaxel in plasma and tissues to determine ADME properties. | clearsynth.comunil.chaquigenbio.com |

| Metabolite Identification | Internal Standard for Metabolite Quantification | Facilitates the accurate measurement of Paclitaxel metabolites, such as 6α-hydroxypaclitaxel. | |

| Mass Spectrometry Imaging | Internal Standard for Signal Normalization | Allows for the precise visualization of Paclitaxel distribution within tumor tissues. | |

| Drug Development | Analytical Reference Standard | Used in method development and validation for quality control of Paclitaxel formulations. | clearsynth.com |

Propiedades

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] 2,3,4,5,6-pentadeuteriobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H51NO14/c1-25-31(60-43(56)36(52)35(28-16-10-7-11-17-28)48-41(54)29-18-12-8-13-19-29)23-47(57)40(61-42(55)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-58-33)62-27(3)50)39(53)37(59-26(2)49)34(25)44(47,4)5/h7-21,31-33,35-38,40,51-52,57H,22-24H2,1-6H3,(H,48,54)/t31-,32-,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1/i9D,14D,15D,20D,21D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCINICONZNJXQF-IRNQFUICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)O[C@H]2[C@H]3[C@@]([C@H](C[C@@H]4[C@]3(CO4)OC(=O)C)O)(C(=O)[C@@H](C5=C([C@H](C[C@@]2(C5(C)C)O)OC(=O)[C@@H]([C@H](C6=CC=CC=C6)NC(=O)C7=CC=CC=C7)O)C)OC(=O)C)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H51NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858275 | |

| Record name | (5beta,7beta,10beta,13alpha)-4,10-Bis(acetyloxy)-13-{[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy}-1,7-dihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl (~2~H_5_)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

858.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261254-56-1 | |

| Record name | (5beta,7beta,10beta,13alpha)-4,10-Bis(acetyloxy)-13-{[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy}-1,7-dihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl (~2~H_5_)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Isotopic Derivatization of Paclitaxel-d5 Benzoyloxy

Strategies for Site-Specific Deuterium Incorporation at the Benzoyloxy Moiety

The introduction of deuterium atoms at specific sites within a molecule, such as the benzoyloxy group of paclitaxel, requires precise chemical strategies. Paclitaxel-d5 (Benzoyloxy) specifically refers to paclitaxel where the five hydrogen atoms on the benzoyl group of the C-13 side chain have been replaced with deuterium. biomol.comscbt.comcaymanchem.com This labeling is particularly useful for creating an internal standard for the quantification of paclitaxel in biological matrices using mass spectrometry. caymanchem.comnih.gov

The synthesis of Paclitaxel-d5 typically involves the coupling of a deuterated side chain with the baccatin III core. The key starting material is a deuterated form of N-benzoyl-β-lactam. The deuteration of the benzoyl group can be achieved through various methods, including the use of deuterated reagents or through hydrogen-deuterium exchange reactions on a suitable precursor. For instance, a deuterated benzoic acid derivative can be activated and coupled to the amino group of the β-lactam. This deuterated β-lactam is then reacted with a protected baccatin III derivative to form the final Paclitaxel-d5 product. nih.gov

| Step | Description | Key Reagents |

| 1 | Preparation of Deuterated Benzoyl Precursor | Deuterated benzoic acid or similar starting material |

| 2 | Synthesis of Deuterated β-Lactam | Coupling of the deuterated benzoyl precursor with the β-lactam core |

| 3 | Coupling with Baccatin III | Reaction of the deuterated β-lactam with a protected baccatin III derivative |

| 4 | Deprotection | Removal of protecting groups to yield Paclitaxel-d5 |

Chemoenzymatic and Total Synthesis Approaches for Labeled Paclitaxel Scaffolds

Both chemoenzymatic and total synthesis strategies have been employed to produce isotopically labeled paclitaxel scaffolds. Chemoenzymatic methods combine the selectivity of enzymes with the efficiency of chemical synthesis, offering a powerful approach for creating complex molecules like paclitaxel. vt.eduresearchgate.netresearchgate.net

Chemoenzymatic Synthesis: Enzymes can be used for the stereoselective synthesis of key precursors, such as the C-13 side chain. For example, lipases can be used in the kinetic resolution of racemic intermediates to obtain the desired enantiomer of the β-lactam precursor. vt.edu This optically active building block can then be elaborated into the desired labeled side chain and coupled to the baccatin III core. This approach is valuable for introducing isotopic labels with high stereochemical control.

Total Synthesis: The total synthesis of paclitaxel is a landmark achievement in organic chemistry, with several research groups having reported successful routes. wikipedia.orgacs.org These synthetic pathways provide opportunities to incorporate isotopic labels at various positions within the paclitaxel molecule by using labeled starting materials or reagents at specific steps. While commercially challenging, total synthesis offers the ultimate flexibility for creating novel labeled analogs that are inaccessible through semi-synthesis from natural precursors. wikipedia.orgresearchgate.net For instance, the strategic placement of a deuterium atom was utilized during a two-phase total synthesis of paclitaxel. nih.gov

Preparation of Other Stable Isotope (e.g., 13C, 15N) and Radiolabeled Paclitaxel Derivatives for Research

Beyond deuterium labeling, the synthesis of paclitaxel derivatives incorporating other stable isotopes like ¹³C and ¹⁵N, as well as radiolabels, is crucial for a range of research applications, including structural biology and in vivo imaging. vt.edunih.govnih.gov

Stable Isotope Labeling (¹³C, ¹⁵N): The incorporation of ¹³C and ¹⁵N into paclitaxel is particularly valuable for nuclear magnetic resonance (NMR) studies. vt.edu These labeled analogs can help to elucidate the three-dimensional structure of paclitaxel when bound to its biological target, tubulin. The synthesis of these derivatives often involves the use of ¹³C- or ¹⁵N-labeled starting materials in either a total synthesis or a semi-synthetic approach. For example, labeled amino acids can be used as precursors for the C-13 side chain. nih.gov The development of methods for synthesizing ¹³C and ¹⁵N labeled nucleosides provides a framework that can be adapted for other complex molecules. researchgate.net

Radiolabeled Derivatives: Radiolabeled paclitaxel, for instance with Technetium-99m (⁹⁹mTc), is developed for use as an imaging probe in nuclear medicine. nih.govnih.gov The preparation of ⁹⁹mTc-paclitaxel involves the chelation of the radioisotope to the paclitaxel molecule, often through a linker. nih.govresearchgate.netresearchgate.net These radiotracers allow for the non-invasive visualization of drug distribution and tumor uptake in preclinical and potentially clinical settings. nih.govnih.govdergipark.org.tr The radiochemical purity of these derivatives is a critical parameter that is carefully controlled and measured. nih.govresearchgate.net

| Isotope | Application | Synthetic Strategy |

| ²H (Deuterium) | Internal standard for mass spectrometry, pharmacokinetic studies | Semi-synthesis using deuterated side-chain precursors |

| ¹³C | NMR-based structural studies of drug-target interactions | Total synthesis or semi-synthesis with ¹³C-labeled starting materials |

| ¹⁵N | NMR-based structural studies of drug-target interactions | Semi-synthesis using ¹⁵N-labeled side-chain precursors |

| ⁹⁹mTc | In vivo imaging and biodistribution studies | Chelation of the radioisotope to paclitaxel |

Analytical Characterization of Synthesized Isotopic Variants for Research Purity and Isotopic Enrichment

The analytical characterization of isotopically labeled paclitaxel derivatives is essential to confirm their chemical identity, purity, and the degree of isotopic enrichment. A combination of analytical techniques is typically employed for this purpose.

Mass Spectrometry (MS): Mass spectrometry is a primary tool for confirming the successful incorporation of isotopes by measuring the mass-to-charge ratio of the molecule. google.com High-resolution mass spectrometry can provide precise mass measurements, confirming the elemental composition and the number of incorporated isotopes. It is also the principal technique where Paclitaxel-d5 serves as an internal standard for the quantification of unlabeled paclitaxel. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is invaluable for determining the exact location of the isotopic labels within the molecule. acs.orgscbt.com For deuterated compounds like Paclitaxel-d5, the absence of signals in the ¹H NMR spectrum at the positions of deuteration provides direct evidence of successful labeling. nih.gov For ¹³C and ¹⁵N labeled compounds, specific signals in the ¹³C and ¹⁵N NMR spectra confirm the incorporation and location of the isotopes. nih.gov Quantitative NMR (qNMR) can also be used to determine the purity of the synthesized compound. acs.org

Chromatographic Methods: High-performance liquid chromatography (HPLC) is routinely used to assess the chemical purity of the synthesized paclitaxel derivatives. lgcstandards.com By comparing the retention time of the labeled compound to that of an unlabeled standard, its identity can be supported, and the presence of impurities can be quantified. For radiolabeled compounds, thin-layer chromatography (TLC) is often used to determine radiochemical purity. nih.govresearchgate.net

The isotopic enrichment, which is the percentage of the labeled isotope at a specific position, is a critical parameter. It is typically determined by mass spectrometry, by analyzing the relative intensities of the isotopic peaks in the mass spectrum. google.com A high level of isotopic enrichment is crucial for the intended application, for example, to serve as a reliable internal standard in quantitative analysis. google.com

| Analytical Technique | Purpose | Key Findings |

| Mass Spectrometry (MS) | Confirmation of isotopic incorporation, determination of isotopic enrichment, quantification | Provides mass-to-charge ratio confirming the presence of deuterium. google.com Used with Paclitaxel-d5 as an internal standard. nih.gov |

| NMR Spectroscopy | Structural confirmation, localization of isotopic labels, purity assessment | Confirms the position of deuterium by the absence of proton signals. scbt.comnih.gov |

| HPLC | Chemical purity assessment | Ensures the absence of chemical impurities. lgcstandards.com |

| TLC | Radiochemical purity assessment (for radiolabeled derivatives) | Determines the percentage of the radiolabel successfully attached to paclitaxel. nih.govresearchgate.net |

Advanced Bioanalytical Methodologies Employing Paclitaxel-d5 Benzoyloxy

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS) for Research Analytics.nih.govresearchgate.netoup.comresearchgate.net

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the principal technology for the bioanalysis of paclitaxel due to its inherent selectivity and sensitivity. nih.gov The development of a reliable LC-MS/MS method necessitates meticulous optimization of several parameters, from sample preparation to chromatographic separation and mass spectrometric detection.

Optimization of Sample Preparation Techniques for Biological Research Matrices

The initial and critical step in the bioanalytical workflow is the extraction of paclitaxel and its deuterated internal standard, Paclitaxel-d5 (Benzoyloxy), from complex biological matrices such as plasma, tissue homogenates, and cell lysates. researchgate.netresearchgate.net The primary goals of sample preparation are to remove interfering substances, concentrate the analyte, and transfer it into a solvent compatible with the LC-MS system.

Commonly employed techniques include:

Liquid-Liquid Extraction (LLE): This technique partitions the analytes between the aqueous biological sample and an immiscible organic solvent. Methyl tert-butyl ether (MTBE) is a frequently used solvent for extracting paclitaxel and Paclitaxel-d5. nih.govresearchgate.net The process typically involves vortexing the sample with the extraction solvent, followed by centrifugation to separate the layers. The organic layer containing the analytes is then evaporated and the residue is reconstituted in the mobile phase. nih.gov

Protein Precipitation (PPT): This is a simpler and faster method where a water-miscible organic solvent, such as acetonitrile or methanol, is added to the plasma sample to precipitate proteins. researchgate.netdovepress.com After centrifugation, the supernatant containing the analytes is collected for analysis. While efficient, PPT may result in less clean extracts compared to LLE, potentially leading to more significant matrix effects. researchgate.net

Solid-Phase Extraction (SPE): SPE offers a more selective extraction by utilizing a solid sorbent to retain the analytes while endogenous interferences are washed away. The choice of sorbent (e.g., C18) is critical for achieving high recovery. nih.gov

The selection of the appropriate sample preparation technique depends on the specific research matrix, the required sensitivity, and the throughput demands of the study.

Interactive Table: Comparison of Sample Preparation Techniques

| Technique | Principle | Common Solvents/Sorbents | Advantages | Disadvantages |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases | Methyl tert-butyl ether (MTBE) | High recovery, clean extracts | More time-consuming, requires solvent evaporation and reconstitution steps |

| Protein Precipitation (PPT) | Precipitation of proteins using an organic solvent | Acetonitrile, Methanol | Fast, simple, high throughput | Less clean extracts, potential for significant matrix effects |

| Solid-Phase Extraction (SPE) | Selective retention on a solid sorbent | C18 | Highly selective, very clean extracts | More complex method development, can be more expensive |

Application of Paclitaxel-d5 (Benzoyloxy) as an Internal Standard for Enhanced Quantification Accuracy.researchgate.netdovepress.comglpbio.com

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS bioanalysis. Paclitaxel-d5 (Benzoyloxy), which contains five deuterium atoms, is an ideal internal standard for paclitaxel quantification. glpbio.com Because it has nearly identical physicochemical properties to paclitaxel, it co-elutes chromatographically and experiences similar extraction recovery and ionization efficiency (or suppression). glpbio.com

During analysis, the mass spectrometer distinguishes between the analyte (paclitaxel) and the internal standard (Paclitaxel-d5) based on their mass-to-charge (m/z) ratio difference. researchgate.net For instance, a common multiple reaction monitoring (MRM) transition for paclitaxel is m/z 854.6 > 286.1, while for Paclitaxel-d5, it is m/z 859.6 > 291.1. researchgate.net By calculating the peak area ratio of the analyte to the internal standard, any variability introduced during the analytical process is normalized, leading to highly accurate and precise quantification. dovepress.com The final concentration of the internal standard in the sample is typically low, for example, 50 ng/mL. nih.gov

Mitigation of Matrix Effects and Ion Suppression in Quantitative Research Assays.nih.govresearchgate.net

Matrix effects, particularly ion suppression, are a significant challenge in LC-MS/MS bioanalysis. nih.gov This phenomenon occurs when co-eluting endogenous components from the biological matrix interfere with the ionization of the target analyte in the mass spectrometer's source, leading to a decrease in signal intensity and inaccurate quantification. nih.govresearchgate.net

Strategies to mitigate matrix effects include:

Chromatographic Separation: Optimizing the chromatographic method to separate the analyte from the bulk of the matrix components is the most effective approach. nih.gov This can be achieved by adjusting the mobile phase composition, gradient profile, and choice of a suitable analytical column, such as a C18 column. researchgate.net

Efficient Sample Preparation: As discussed earlier, cleaner extracts obtained from techniques like LLE or SPE can significantly reduce matrix effects compared to protein precipitation. nih.gov

Use of a Stable Isotope-Labeled Internal Standard: Paclitaxel-d5 (Benzoyloxy) is crucial for compensating for unpredictable matrix effects. ugent.be Since it is affected by ion suppression in the same way as paclitaxel, the ratio of their signals remains constant, ensuring accuracy. ugent.be

Dilution: Diluting the sample can reduce the concentration of interfering matrix components, although this may compromise the sensitivity of the assay. nih.gov

Methodological Considerations for Reproducibility, Sensitivity, and Selectivity in Preclinical Research

For a bioanalytical method to be suitable for preclinical research, it must be thoroughly validated to ensure its performance. Key validation parameters include:

Sensitivity: The lower limit of quantification (LLOQ) is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. Highly sensitive methods with LLOQs in the low ng/mL or even pg/mL range are often required for preclinical studies. researchgate.net

Selectivity: The method must be able to differentiate the analyte from other components in the sample, including metabolites and endogenous compounds. This is primarily achieved through a combination of chromatographic separation and the specificity of MS/MS detection.

Reproducibility: The method must consistently produce the same results over time and under different conditions. This is assessed through intra- and inter-day precision and accuracy measurements.

Linearity: The assay should demonstrate a linear relationship between the detector response and the concentration of the analyte over a defined range.

Interactive Table: Key LC-MS Method Parameters for Paclitaxel Analysis

| Parameter | Typical Conditions/Values | Significance | Reference |

| Column | C18, e.g., Luna 3u C18(2) 100A (50 x 3.00mm, 3μm) | Provides reversed-phase separation of paclitaxel from polar matrix components. | researchgate.net |

| Mobile Phase | Gradient elution with 0.1% formic acid in water and acetonitrile. | Organic modifier and acid additive facilitate good peak shape and ionization efficiency. | nih.govresearchgate.net |

| Flow Rate | 400 μL/min | Influences chromatographic resolution and run time. | researchgate.net |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for large molecules like paclitaxel. | researchgate.netresearchgate.net |

| Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. | researchgate.net |

| Internal Standard | Paclitaxel-d5 | Corrects for variability in sample preparation and matrix effects, ensuring accuracy. | researchgate.netglpbio.com |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Paclitaxel Research.researchgate.netnih.gov

While LC-MS is the predominant technique, Gas Chromatography-Mass Spectrometry (GC-MS) has also been utilized in paclitaxel-related research. researchgate.netnih.gov GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. wikipedia.org For a compound to be analyzed by GC, it must be volatile and thermally stable. thermofisher.com Given the high molecular weight and low volatility of paclitaxel, its direct analysis by GC-MS is challenging and can lead to thermal degradation in the high-temperature injection port. researchgate.netwikipedia.org

Despite these limitations, some studies have employed GC-MS, often for identifying paclitaxel produced by endophytic fungi. researchgate.net In these applications, the retention time and mass spectrum of the fungal extract are compared to an authentic paclitaxel standard. researchgate.net However, for quantitative bioanalysis in complex matrices, LC-MS is generally preferred due to its suitability for non-volatile and thermally labile compounds like paclitaxel.

Integration with Stable Isotope-Resolved Metabolomics (SIRM) for Pathway Analysis.nih.govfrontiersin.org

Stable Isotope-Resolved Metabolomics (SIRM) is a powerful technique used to trace the metabolic fate of molecules through complex biochemical pathways. nih.govfrontiersin.org This approach involves introducing a substrate labeled with a stable isotope, such as ¹³C-glucose, into a biological system (e.g., cancer cells). nih.govfrontiersin.org The labeled atoms are then incorporated into downstream metabolites as the substrate is processed through various metabolic pathways.

By using mass spectrometry or NMR to analyze the mass isotopomer distributions of these metabolites, researchers can gain a dynamic view of metabolic fluxes and how they are altered by external perturbations, such as treatment with a therapeutic agent like paclitaxel. researchgate.netmdpi.com For example, SIRM has been used to study the metabolic responses of different breast cancer cell lines to paclitaxel treatment, revealing unique metabolic reprogramming in each cell type. researchgate.netsemanticscholar.org This information is invaluable for understanding the mechanisms of drug action and identifying potential biomarkers of response or resistance. frontiersin.orgmdpi.com While Paclitaxel-d5 itself is used as an internal standard for quantification rather than a metabolic tracer, the principles of stable isotope use are central to both applications.

Bioanalytical Aspects of Therapeutic Drug Monitoring (TDM) Method Development in Research Settings

Therapeutic Drug Monitoring (TDM) for paclitaxel is a critical area of research aimed at personalizing cancer therapy. The significant inter-individual variability in the pharmacokinetics of paclitaxel means that standard body surface area-based dosing can lead to unpredictable drug exposure. plos.orgsafetherapeutics.com This variability is linked to both treatment efficacy and the incidence of severe toxicities. safetherapeutics.comnih.govnih.gov Consequently, research into paclitaxel TDM seeks to establish a clear relationship between drug concentration and clinical outcomes, necessitating the development of highly accurate and reliable bioanalytical methods to quantify the drug in biological matrices. csic.esresearchgate.net

The development of these methods in a research setting is complex, requiring robust validation to ensure that the data generated are reproducible and accurate. nih.govcore.ac.uk Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity, specificity, and ability to quantify low concentrations of paclitaxel and its metabolites in complex biological samples like human plasma. payeshdarou.irbohrium.com

A cornerstone of a robust LC-MS/MS method is the use of an appropriate internal standard (IS). An ideal IS mimics the analyte's chemical properties and behavior throughout the sample preparation and analytical process. Stable isotope-labeled internal standards (SIL-IS) are considered the most effective for quantitative bioanalysis. Paclitaxel-d5 (Benzoyloxy), a deuterated form of paclitaxel, serves this purpose exceptionally well. medchemexpress.comcaymanchem.comclearsynth.com It has nearly identical physicochemical properties, extraction recovery, and ionization efficiency to paclitaxel but is distinguishable by its mass-to-charge ratio (m/z). diva-portal.orgdovepress.com This allows it to compensate for variations in sample extraction, matrix effects, and instrument response, thereby significantly improving the accuracy and precision of paclitaxel quantification. diva-portal.org

Research efforts have focused on developing and validating LC-MS/MS methods for paclitaxel that are suitable for TDM. These methods often involve simple and rapid sample preparation techniques, such as protein precipitation (PP) or liquid-liquid extraction (LLE), to make them practical for analyzing a large number of clinical samples. nih.govnih.govresearchgate.net The validation of these methods is performed according to guidelines from regulatory bodies like the Food and Drug Administration (FDA) and the European Medicines Agency (EMA), evaluating parameters such as linearity, accuracy, precision, selectivity, limit of quantification, and stability. nih.govcore.ac.uk

Detailed findings from various research studies highlight the successful application of Paclitaxel-d5 in method development. For example, a method for determining total and unbound paclitaxel in plasma from breast cancer patients used Paclitaxel-d5 as the IS. dovepress.com The mass spectrometer monitored the m/z transition of 854.5→286.1 for paclitaxel and 859.5→291.1 for Paclitaxel-d5. dovepress.com Another study investigating paclitaxel distribution used an IS concentration of 50 ng/mL in the precipitation solution and monitored the m/z transition of 859.20 → 291.00 for Paclitaxel-d5. diva-portal.org These methods demonstrate high sensitivity, with lower limits of quantification (LLOQ) often in the low ng/mL range, which is essential for pharmacokinetic studies. nih.govpayeshdarou.ir

The tables below summarize key parameters from published research on LC-MS/MS methods for paclitaxel quantification, many of which employ a deuterated internal standard like Paclitaxel-d5.

Table 1: Examples of LC-MS/MS Methodological Parameters for Paclitaxel Quantification

This interactive table details the conditions used in various research studies for the bioanalysis of paclitaxel.

| Parameter | Study 1 dovepress.com | Study 2 diva-portal.org | Study 3 nih.gov | Study 4 nih.gov |

| Internal Standard | Paclitaxel-d5 | Paclitaxel-d5 | Not specified (likely SIL-IS) | Docetaxel |

| Chromatographic Column | Not Specified | Not Specified | Phenomenex Synergi Polar-RP | SunFire™ C18 |

| Mobile Phase | Acetonitrile: 0.2% Formic Acid in water (70:30, v/v) | 0.1% Formic Acid in water & 0.1% Formic Acid in acetonitrile | 0.1% Formic Acid in water & 0.1% Formic Acid in acetonitrile | 0.1% Formic Acid in water & 0.1% Formic Acid in acetonitrile |

| Flow Rate | 0.70 mL/min | 0.3 mL/min | 0.3 mL/min | Not Specified |

| Ionization Mode | ESI Positive | ESI Positive | ESI Positive | ESI Positive |

| MRM Transition (Paclitaxel) | m/z 854.5 → 286.1 | m/z 854.20 → 286.00 | Not Specified | Not Specified |

| MRM Transition (IS) | m/z 859.5 → 291.1 | m/z 859.20 → 291.00 | Not Specified | Not Specified |

| Sample Preparation | Protein Precipitation | Protein Precipitation | Liquid-Liquid Extraction | Protein Precipitation |

Table 2: Summary of Validation Findings from Paclitaxel Bioanalytical Methods

This interactive table presents the performance characteristics of validated LC-MS/MS methods from different research settings.

| Validation Parameter | Study A nih.gov | Study B nih.gov | Study C payeshdarou.ir | Study D nih.gov |

| Linearity Range (ng/mL) | 1 - 10,000 | 10 - 10,000 | 6.25 - 40,000 | Not specified |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 10 ng/mL | 6.25 ng/mL | 0.14 ng/mL |

| Intra-day Precision (%CV) | < 9.9% | < 11.3% | ≤ 15% | Not Specified |

| Inter-day Precision (%CV) | < 9.9% | < 11.3% | ≤ 15% | < 15% |

| Accuracy | 91.1% - 114.8% | 94.3% - 110.4% | Within ±15% of nominal | 102.73% (Median) |

| Recovery | 92.4% - 95.7% core.ac.uk | 59.3% - 91.3% | Not Specified | ~100% |

Molecular and Cellular Mechanistic Investigations with Deuterated Paclitaxel

Elucidation of Microtubule Assembly and Disassembly Dynamics in Cellular Systems

Paclitaxel is well-known for its ability to stabilize microtubules, the dynamic protein filaments essential for various cellular processes, including cell division. medchemexpress.comdroracle.ai Deuterated paclitaxel has been instrumental in refining our understanding of how it modulates microtubule dynamics. By promoting the assembly of tubulin dimers into microtubules and preventing their subsequent disassembly, paclitaxel disrupts the delicate equilibrium required for proper cellular function. nih.govnumberanalytics.commolbiolcell.org

| Parameter | Effect of Paclitaxel | Technique/Observation | Reference |

|---|---|---|---|

| Microtubule Assembly | Promotes | Increased polymer mass | nih.govmolbiolcell.org |

| Microtubule Disassembly | Inhibits | Resistance to depolymerizing agents (e.g., cold, calcium) | molbiolcell.orgnih.gov |

| Dynamic Instability | Suppresses | Reduced rates of growth and shortening | nih.gov |

| Microtubule Structure | Induces rigidity | Hydrogen/Deuterium Exchange (HDX) | pnas.orgnih.gov |

| Cellular Structures | Formation of microtubule bundles | Microscopy | nih.gov |

Detailed Studies on Tubulin Binding Specificity and Conformational Changes

Paclitaxel exerts its effects by binding specifically to the β-tubulin subunit of the αβ-tubulin heterodimer, the building block of microtubules. droracle.ainih.gov The use of deuterated paclitaxel has facilitated detailed investigations into the specifics of this interaction. While initial studies identified the general binding region on β-tubulin, advanced techniques have provided a more granular view. nih.gov

Hydrogen/deuterium exchange coupled with mass spectrometry (HDX-MS) has been a key technique in this area. pnas.orgnih.gov By measuring the rate of deuterium exchange in the tubulin protein upon paclitaxel binding, researchers can identify which regions of the protein become more or less exposed to the solvent. These studies have confirmed that paclitaxel binding induces significant conformational changes not only at the direct binding site but also at distant, allosteric sites within both α- and β-tubulin. pnas.org This suggests that paclitaxel locks the tubulin dimer into a conformation that is more favorable for microtubule assembly and stability. pnas.org The insights gained from these studies are crucial for understanding the molecular basis of paclitaxel's action and for the design of new drugs that target the same site. mdpi.com

Analysis of Cell Cycle Regulation Perturbations and Mitotic Arrest Induction

A primary consequence of paclitaxel-induced microtubule stabilization is the disruption of the mitotic spindle, a microtubule-based structure essential for chromosome segregation during cell division. numberanalytics.com This disruption leads to an arrest of the cell cycle, primarily at the G2/M phase. caymanchem.comglpbio.com The use of Paclitaxel-d5 has allowed for precise studies of these cell cycle perturbations.

Research has shown that paclitaxel treatment leads to the formation of dysfunctional mitotic spindles, which activates the spindle assembly checkpoint, a cellular surveillance mechanism that ensures proper chromosome attachment to the spindle. nih.gov This activation prevents the cell from proceeding into anaphase, resulting in a prolonged mitotic arrest. medchemexpress.commedchemexpress.commedchemexpress.eu Studies have demonstrated that this mitotic block is a key trigger for subsequent cell death. nih.govresearchgate.net Interestingly, some studies have shown that at very low concentrations, paclitaxel can induce a G1 and G2 arrest without causing a full mitotic block, indicating a more complex interplay with cell cycle regulators. nih.gov

Investigation of Apoptosis Signaling Pathways and Molecular Triggers

The ultimate fate of many cancer cells following paclitaxel-induced mitotic arrest is apoptosis, or programmed cell death. medchemexpress.commedchemexpress.commedchemexpress.eu Deuterated paclitaxel has been used to investigate the intricate signaling pathways that link microtubule stabilization to the activation of the apoptotic machinery.

Multiple pathways have been implicated in paclitaxel-induced apoptosis. These include both p53-dependent and p53-independent mechanisms. caymanchem.comglpbio.com Key players in these pathways include the Bcl-2 family of proteins, which regulate mitochondrial integrity, and cyclin-dependent kinases (CDKs), which are central to cell cycle control. caymanchem.com Furthermore, the c-Jun N-terminal kinases (JNK)/stress-activated protein kinases (SAPK) pathway has been identified as another important mediator of paclitaxel's apoptotic effects. droracle.aiglpbio.com Studies have also shown that paclitaxel can induce apoptosis through the regulation of reactive oxygen species (ROS) and by modulating the PI3K/AKT and MAPK signaling pathways. nih.gov

| Signaling Pathway/Molecule | Role in Apoptosis | Reference |

|---|---|---|

| p53 | Tumor suppressor that can trigger apoptosis | caymanchem.comglpbio.com |

| Bcl-2 Family (e.g., Bcl-2, Bax) | Regulators of mitochondrial-mediated apoptosis | caymanchem.com |

| Cyclin-Dependent Kinases (CDKs) | Cell cycle regulators whose inhibition can lead to apoptosis | caymanchem.com |

| JNK/SAPK Pathway | Stress-activated pathway that can promote apoptosis | droracle.aiglpbio.com |

| PI3K/AKT Pathway | Survival pathway often inhibited by paclitaxel | nih.gov |

| MAPK Pathway | Pathway that can be activated by paclitaxel to induce apoptosis | nih.gov |

Utilization of Advanced Spectroscopic Techniques (e.g., REDOR NMR) for Ligand-Target Interaction Elucidation

To gain a deeper, atomic-level understanding of how paclitaxel interacts with tubulin, researchers have employed sophisticated spectroscopic techniques. One such powerful method is Rotational-Echo Double-Resonance (REDOR) Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The use of isotopically labeled compounds, such as those containing deuterium, is often essential for these types of experiments.

REDOR NMR allows for the precise measurement of distances between specific atoms in the ligand (paclitaxel) and the target protein (tubulin). nih.gov By using deuterated paclitaxel in conjunction with other isotopically labeled tubulin, researchers can map the binding conformation of paclitaxel within its binding pocket on β-tubulin with high resolution. nih.gov This information is invaluable for computational modeling and for understanding the structure-activity relationships of paclitaxel and its analogs. These detailed structural insights, which are difficult to obtain through other methods like X-ray crystallography due to the challenges in crystallizing tubulin, are critical for the rational design of new and improved microtubule-stabilizing agents. nih.gov

Research into Autophagy Induction and its Molecular Regulation by Paclitaxel-d5

In addition to apoptosis, another cellular process that has been shown to be modulated by paclitaxel is autophagy. medchemexpress.commedchemexpress.commedchemexpress.eu Autophagy is a cellular self-degradation process that can have both pro-survival and pro-death roles depending on the cellular context. The use of deuterated paclitaxel has facilitated research into the induction and regulation of autophagy in response to this drug.

Studies have demonstrated that paclitaxel can indeed induce autophagy in various cancer cell lines. medchemexpress.commedical-xprt.comnih.gov The molecular mechanisms underlying this induction are still under active investigation, but they are thought to be linked to the cellular stress caused by microtubule disruption and mitotic arrest. The interplay between paclitaxel-induced autophagy and apoptosis is complex and appears to be cell-type dependent. In some cases, autophagy may act as a survival mechanism, while in others, it may contribute to cell death. Understanding the molecular switches that determine the outcome of autophagy in response to paclitaxel is an important area of ongoing research.

Research on Metabolic Fate and Pharmacokinetics in Preclinical Models

In Vitro Metabolic Stability Assessment and Metabolite Identification of Paclitaxel-d5 (Benzoyloxy)

The metabolic fate of paclitaxel, and by extension its deuterated analogue Paclitaxel-d5 (Benzoyloxy), is primarily governed by the cytochrome P450 (CYP) enzyme system in the liver. nih.gov In vitro studies using human liver microsomes have established that paclitaxel is metabolized into three main metabolites. researchgate.net The two principal enzymatic pathways are hydroxylation at the C6α position to form 6α-hydroxypaclitaxel, a reaction predominantly catalyzed by CYP2C8, and hydroxylation at the para-position of the 3'-phenyl ring to yield 3'-p-hydroxypaclitaxel, which is mediated by CYP3A4. tandfonline.comnih.gov A third metabolite, 6α,3'-p-dihydroxypaclitaxel, is formed through the action of both enzymes. tandfonline.com These hydroxylated metabolites are generally considered to be less pharmacologically active than the parent compound. tandfonline.com

For Paclitaxel-d5 (Benzoyloxy), where five deuterium atoms replace hydrogen atoms on the benzoyloxy ring at the C-2 position, the metabolic profile is expected to mirror that of the non-labeled compound, resulting in deuterated versions of the primary metabolites. The use of deuterated standards, such as 6α-hydroxy Paclitaxel-d5 and 6α,3'-p-dihydroxy paclitaxel-d5, in analytical methods confirms the formation of these specific metabolic products. caymanchem.commedchemexpress.eu

In vitro metabolic stability assays, often conducted with liver microsomes or S9 fractions from various species (human, rat, dog), are crucial for predicting a drug's clearance in the body. xenotech.com In these assays, the disappearance of the parent compound over time is monitored. For paclitaxel, such studies have revealed marked inter-individual differences in metabolic rates, largely attributable to genetic variations in CYP2C8 and CYP3A4 enzymes. researchgate.netbocsci.com Paclitaxel-d5 (Benzoyloxy) is used as an internal standard in these types of assays to ensure accurate quantification of the parent drug and its metabolites. ugent.beresearchgate.net

Table 1: Paclitaxel and its Deuterated Metabolites

| Compound Name | Abbreviation | Description | Key Metabolic Enzyme(s) |

|---|---|---|---|

| Paclitaxel-d5 (Benzoyloxy) | - | Deuterated parent drug | CYP2C8, CYP3A4 |

| 6α-hydroxy Paclitaxel-d5 | - | Deuterated metabolite | CYP2C8 |

| 3'-p-hydroxy Paclitaxel-d5 | - | Deuterated metabolite | CYP3A4 |

Application of Deuterium Labeling for Tracing Metabolic Pathways and Fluxes

The incorporation of stable isotopes like deuterium into a drug molecule is a powerful technique for elucidating its metabolic fate and pharmacokinetic profile. medchemexpress.commedchemexpress.com Paclitaxel-d5 (Benzoyloxy) serves as a prime example of this application, where the deuterium-labeled compound acts as an ideal internal standard for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). ugent.benih.govdiva-portal.org Because it is chemically identical to paclitaxel but has a different mass, Paclitaxel-d5 co-elutes with the non-labeled drug and experiences similar ionization and fragmentation patterns, allowing for precise correction of any sample loss or matrix effects during analysis. researchgate.net This ensures high accuracy and sensitivity in measuring paclitaxel concentrations in complex biological matrices like plasma and tissue homogenates during preclinical studies. ugent.beresearchgate.net

Beyond its role as an internal standard, deuterium labeling is instrumental in metabolic flux analysis, which investigates how cells redirect metabolic pathways in response to stimuli. Studies using carbon-13 (¹³C) labeling have shown that paclitaxel treatment can alter the central metabolism of cancer cells, for instance by decreasing anaerobic glycolysis and increasing flux through the tricarboxylic acid (TCA) cycle. nih.gov While these studies have primarily used ¹³C, the principles of using stable isotopes to trace carbon flow and determine metabolic redirection are directly applicable to deuterium-labeled compounds for studying specific biotransformation pathways. nih.govresearchgate.net The stability of the deuterium label on the benzoyloxy ring of Paclitaxel-d5 makes it a reliable tracer for following the core structure through its metabolic transformations.

Investigation of Deuterium Isotope Effects on Enzyme Kinetics and Biotransformation

The substitution of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). researchgate.net This effect is most pronounced when the C-H bond being broken is the rate-determining step of the reaction. In drug metabolism, particularly reactions catalyzed by cytochrome P450 enzymes, a significant KIE can lead to slower metabolic clearance and potentially altered pharmacokinetic profiles. nih.govplos.org

The relevance of a KIE for Paclitaxel-d5 (Benzoyloxy) depends on the specific metabolic pathway.

CYP3A4-mediated metabolism: This pathway involves hydroxylation of the 3'-phenyl ring. nih.govresearchgate.net The deuterium labels in Paclitaxel-d5 (Benzoyloxy) are located on the benzoyloxy group at C-2, which is distant from the site of CYP3A4 action. Therefore, a significant primary KIE on this metabolic route is not expected. The rate-determining step for many aromatic hydroxylations is epoxidation, which does not involve direct C-H bond cleavage, further reducing the likelihood of a major KIE. mdpi.com

CYP2C8-mediated metabolism: This pathway hydroxylates the C6α position of the taxane ring. nih.gov Again, the deuterium labels are not near the reaction site, making a direct KIE on this pathway unlikely. Hybrid quantum mechanics and molecular mechanics (QM/MM) calculations have been employed to study the mechanism of paclitaxel hydroxylation by CYP2C8, with theoretical predictions suggesting that deuterium experiments could help verify the proposed mechanisms. nih.govacs.org

While the specific deuteration pattern of Paclitaxel-d5 (Benzoyloxy) is unlikely to cause a significant KIE for the primary metabolic pathways, research into other deuterated versions of drugs has shown that the outcome is complex and highly dependent on the specific compound, the position of deuteration, and the rate-limiting step of the enzymatic reaction. nih.govplos.org

Preclinical Pharmacokinetic and Tissue Distribution Studies in Research Animal Models

Preclinical studies in animal models such as rats and mice are essential for characterizing the pharmacokinetic (PK) profile of a drug. Paclitaxel-d5 (Benzoyloxy) is frequently used in these studies as an internal standard to enable the accurate quantification of paclitaxel concentrations in plasma and various tissues. ugent.beresearchgate.net

Pharmacokinetic studies have revealed that paclitaxel exhibits non-linear pharmacokinetics, particularly in mice, an effect attributed in part to the Cremophor EL vehicle used in some formulations. nih.gov The drug is highly bound to plasma proteins (76-97% across different animal species) and distributes widely into most tissues, including tumors. nih.gov However, concentrations in the central nervous system remain low. nih.gov

Using highly sensitive LC-MS/MS methods with Paclitaxel-d5 as an internal standard, researchers have been able to quantify paclitaxel distribution in specific anatomical sites relevant to its side effects. For example, one study in rats measured paclitaxel concentrations in the sciatic nerve, a key site for chemotherapy-induced peripheral neuropathy. researchgate.net The ability to accurately measure drug levels in such tissues is critical for understanding the relationship between drug exposure and toxicity. diva-portal.org

Table 2: Example of Paclitaxel Tissue Concentration in a Preclinical Rat Model

| Animal | Tissue | Paclitaxel Concentration (ng/g) | Reference |

|---|---|---|---|

| Rat 1 | Sciatic Nerve | 56.5 | researchgate.net |

The primary route of elimination for paclitaxel is through hepatobiliary excretion, with a significant portion of the dose excreted in the feces as the parent drug or its hydroxylated metabolites. nih.gov

Research into the Molecular Basis of Drug-Drug Interactions Affecting Paclitaxel Metabolism

The metabolism of paclitaxel via CYP2C8 and CYP3A4 makes it susceptible to drug-drug interactions (DDIs) when co-administered with substances that inhibit, induce, or are substrates for these enzymes. nih.govthe-hospitalist.org Understanding the molecular basis of these interactions is critical for predicting and managing potential alterations in drug efficacy and toxicity. tandfonline.com

Enzyme Inhibition: Inhibitors of CYP2C8 and/or CYP3A4 can decrease the metabolic clearance of paclitaxel, leading to higher plasma concentrations. nih.gov The mechanism of inhibition can be competitive, where the interacting drug competes with paclitaxel for the active site of the enzyme, or non-competitive. tandfonline.comjst.go.jp Some drugs can also be mechanism-based inhibitors, which irreversibly inactivate the enzyme. nih.govmdpi.com

CYP2C8 Inhibitors: Quercetin is a potent competitive inhibitor of CYP2C8-mediated paclitaxel metabolism. tandfonline.com Losartan has also been shown to competitively inhibit this pathway. jst.go.jpwiley.com

CYP3A4 Inhibitors: Azole antifungals like ketoconazole and miconazole are well-known inhibitors of CYP3A4. tandfonline.com Numerous kinase inhibitors used in cancer therapy, such as nilotinib and axitinib, have also been shown to potently inhibit CYP3A4, and in some cases CYP2C8 as well. nih.gov

Dual Inhibitors: Some compounds, like losartan at higher concentrations, can inhibit both CYP2C8 and CYP3A4. wiley.comnih.gov

Enzyme Induction: Inducers of CYP2C8 and CYP3A4 can increase the rate of paclitaxel metabolism, leading to lower plasma concentrations and potentially reduced therapeutic efficacy. nih.govmdpi.com Drugs like rifampin, phenytoin, and carbamazepine are known inducers of these enzymes. nih.gov

Genetic Polymorphisms: Variations in the genes encoding for metabolic enzymes can significantly impact paclitaxel metabolism and the potential for DDIs. For example, the CYP2C83 allele is associated with reduced metabolic activity, and carriers may be more susceptible to interactions with drugs like losartan. wiley.comnih.gov Similarly, the CYP3A422 variant, which leads to lower enzyme activity, has been associated with an increased risk of paclitaxel-induced neurotoxicity, particularly in female patients. aacrjournals.org

Table 3: Selected Drugs Interacting with Paclitaxel Metabolism

| Interacting Drug | Effect on Paclitaxel Metabolism | Primary Enzyme(s) Affected | Mechanism/Note | Reference(s) |

|---|---|---|---|---|

| Quercetin | Inhibition | CYP2C8 | Competitive inhibitor | tandfonline.com |

| Ketoconazole | Inhibition | CYP3A4 | Potent inhibitor | nih.govtandfonline.comnih.gov |

| Losartan | Inhibition | CYP2C8, CYP3A4 | Competitive inhibitor of CYP2C8 | jst.go.jpwiley.comnih.gov |

| Rifampin | Induction | CYP3A4, CYP2C8 | Increased clearance | nih.gov |

| Phenytoin | Induction | CYP3A4, CYP2C8 | Increased clearance | nih.gov |

| Nilotinib | Inhibition | CYP2C8, CYP3A4 | Potent reversible inhibitor | nih.gov |

Advanced Research Applications and Future Perspectives

Development of Novel Labeled Paclitaxel Conjugates and Probes for Targeted Research

The development of novel labeled paclitaxel conjugates and probes represents a significant step forward in targeted cancer therapy. By attaching paclitaxel to specific molecules, researchers can direct the drug to tumor cells while minimizing exposure to healthy tissues.

Fluorescently labeled paclitaxel conjugates, for instance, are used to study the drug's interaction with microtubules, its primary cellular target. thermofisher.com These probes help visualize the drug's distribution within cells and its effect on microtubule dynamics. thermofisher.com Researchers have developed various fluorescent paclitaxel conjugates, such as those using BODIPY FL, Oregon Green 488, and BODIPY 564/570, to investigate microtubule assembly and the cellular mechanisms of paclitaxel's action. thermofisher.com

Furthermore, conjugating paclitaxel to targeting moieties like the nucleolin aptamer (NucA) has shown promise in delivering the drug specifically to cancer cells. nih.gov NucA-paclitaxel conjugates have demonstrated enhanced water solubility and selective accumulation in tumor tissues, leading to improved antitumor activity and reduced toxicity in preclinical models of ovarian cancer. nih.gov Similarly, conjugates with cRGD peptides, which target integrins highly expressed on tumor cells, have shown remarkable antitumor activity in animal models. researchgate.net

The following table summarizes some of the novel paclitaxel conjugates and their applications in targeted research:

| Conjugate/Probe | Targeting Moiety/Label | Research Application | Reference |

| BODIPY FL Paclitaxel | BODIPY FL | Studying microtubule dynamics | thermofisher.com |

| Oregon Green 488 Paclitaxel | Oregon Green 488 | Live-cell tubulin labeling | thermofisher.com |

| NucA-PTX | Nucleolin Aptamer (NucA) | Targeted delivery to ovarian cancer cells | nih.gov |

| cRGD-Paclitaxel | cRGD peptide | Targeting integrin-expressing tumors | researchgate.net |

| TPP-PEG-L-PTX | Triphenylphosphonium | Targeting mitochondria in tumor cells | nih.gov |

Application in Proteomic Profiling and High-Throughput Screening for Target Identification

Proteomic profiling and high-throughput screening (HTS) are powerful techniques in drug discovery that can be significantly enhanced by the use of isotopically labeled compounds like Paclitaxel-d5.

Proteomics allows for the large-scale study of proteins and their functions. nih.govresearchgate.net By treating cancer cells with paclitaxel and analyzing the resulting changes in the proteome, researchers can identify proteins and pathways that are affected by the drug. nih.govspandidos-publications.com This information is crucial for understanding the drug's mechanism of action, identifying potential biomarkers for drug response, and discovering new therapeutic targets. nih.govspandidos-publications.comaging-us.com For example, proteomic studies have revealed that paclitaxel treatment can alter the expression of proteins involved in apoptosis, cell cycle regulation, and stress response in cancer cells. nih.govspandidos-publications.com

High-throughput screening enables the rapid testing of large numbers of compounds to identify those with desired biological activity. nih.govpreprints.orgaccscience.com In the context of paclitaxel, HTS can be used to screen for molecules that enhance its efficacy or overcome drug resistance. preprints.org The use of Paclitaxel-d5 as an internal standard in mass spectrometry-based HTS assays ensures accurate quantification of the drug and its metabolites. musechem.comcaymanchem.com This is particularly important for identifying compounds that modulate paclitaxel's metabolism or transport.

The table below highlights key findings from proteomic and HTS studies involving paclitaxel:

| Technique | Cell Line/Model | Key Findings | Reference |

| Proteomic Analysis | HeLa (cervical cancer) | Paclitaxel induces changes in proteins related to apoptosis, immune response, and cell cycle. | nih.gov |

| Proteomic Analysis | MCF-7 (breast cancer) | Identified 23 differentially expressed proteins associated with paclitaxel resistance. | spandidos-publications.com |

| High-Throughput Screening | 3D Tumor Spheroids | Developed an image-based HTS method to measure dose-response of various drugs, including paclitaxel. | nih.gov |

| High-Content Screening | HeLa Cells | Demonstrated a multivariate drug screening process to evaluate the dose-dependent effects of paclitaxel on the cell cycle. | logosbio.com |

Deuterium Magnetic Resonance Imaging (DMRI) and Spectroscopy in Preclinical Metabolic Research

Deuterium Magnetic Resonance Imaging (DMRI) and Spectroscopy are emerging non-invasive imaging techniques that offer a unique window into cellular metabolism. mdpi.comnih.govnih.gov By using deuterium-labeled substrates like [6,6'-2H2]glucose, researchers can trace metabolic pathways in real-time within living organisms. biorxiv.org

In preclinical cancer research, DMRI has been used to visualize tumor metabolism and assess treatment response. nih.govscholaris.canih.gov Following the administration of deuterated glucose, the conversion to deuterated lactate, a hallmark of cancer metabolism (the Warburg effect), can be monitored. mdpi.comfrontiersin.org Studies have shown that DMRI can differentiate between tumor and normal tissue based on their metabolic profiles and can detect early metabolic changes in response to chemotherapy. biorxiv.orgfrontiersin.org For example, a significant decrease in the 2H-labeled lactate signal was observed in tumor cells 48 hours after treatment with cisplatin, correlating with increased apoptosis. biorxiv.org

This technology holds great promise for personalized medicine, as it could potentially be used to predict which patients are most likely to respond to a particular therapy and to monitor the effectiveness of treatment non-invasively. nih.govnih.gov

The following table outlines the application of DMRI in preclinical metabolic research:

| Labeled Substrate | Animal/Cell Model | Research Focus | Key Finding | Reference |

| [6,6'-2H2]glucose | Acute Myeloid Leukemia Cells | Early assessment of chemotherapy response | Decreased 2H-lactate signal correlates with apoptosis after treatment. | biorxiv.org |

| Deuterated water (D2O) | Pancreatic Cancer Mouse Model | Tumor visualization and assessment of anticancer therapies | Deuterium MRI at 1.5T can track 2H distribution and assess treatment response. | nih.gov |

| Deuterated glucose | Mouse Glioblastoma Model | Phenotyping tumor heterogeneity | DGE-DMI can spatially resolve glucose metabolic flux rates in glioblastoma. | elifesciences.org |

| Deuterated fumaric acid | Lymphoma Mouse Model | Monitoring early tumor response to therapy | DMI can detect changes in metabolized 2H-malate signal after treatment. | frontiersin.org |

Computational Chemistry and Molecular Modeling in Predicting Paclitaxel-d5 Behavior

Computational chemistry and molecular modeling are indispensable tools for understanding the behavior of molecules at an atomic level. nih.govplos.org These methods can be used to predict the structural and dynamic properties of Paclitaxel-d5 and its interactions with biological targets.

Molecular dynamics (MD) simulations can provide insights into the conformational changes of paclitaxel and its conjugates, which can influence their biological activity. nih.govplos.org For example, MD simulations have been used to study the interaction of paclitaxel with its delivery vehicles, such as dendrimers and polymer conjugates, helping to optimize their design for improved drug delivery. nih.govnih.gov These simulations have revealed how factors like the degree of PEGylation can affect the accessibility of the drug. nih.gov

Computational models can also be used to predict how the deuterium labeling in Paclitaxel-d5 might subtly influence its properties, although the primary assumption is that it acts as a tracer without significantly altering its biological function. musechem.com The data generated from these models can complement experimental findings and guide the design of new paclitaxel-based therapies. nih.gov

The table below provides some computational data for Paclitaxel-d5:

| Property | Value | Source |

| Molecular Formula | C₄₇H₄₆D₅NO₁₄ | scbt.comchemscene.com |

| Molecular Weight | 858.94 | scbt.comchemscene.com |

| TPSA (Topological Polar Surface Area) | 221.29 | chemscene.com |

| LogP | 3.7357 | chemscene.com |

| H_Acceptors | 14 | chemscene.com |

| H_Donors | 4 | chemscene.com |

| Rotatable_Bonds | 10 | chemscene.com |

Challenges and Opportunities in Leveraging Stable Isotope Labeling for Comprehensive Drug Discovery Research

The use of stable isotope labeling, including with deuterium, presents both challenges and significant opportunities in drug discovery research. musechem.commetsol.com

Challenges:

Synthesis Complexity: The synthesis of isotopically labeled compounds can be complex and costly, often requiring specialized starting materials and multi-step procedures. musechem.comchemicalsknowledgehub.com

Analytical Complexity: Distinguishing between labeled and unlabeled compounds and accurately quantifying their relative abundance requires sophisticated analytical techniques like high-resolution mass spectrometry. metsol.comchemicalsknowledgehub.com

Isotopic Scrambling: In some metabolic pathways, there is a risk of the isotopic label being lost or exchanged, which can complicate data interpretation. chemicalsknowledgehub.com

Opportunities:

Enhanced Pharmacokinetic Studies: Stable isotope-labeled drugs like Paclitaxel-d5 are invaluable for absorption, distribution, metabolism, and excretion (ADME) studies, providing precise quantification of the drug and its metabolites in biological samples. musechem.comchemicalsknowledgehub.com

Mechanism of Action Studies: Tracing the metabolic fate of a labeled drug can provide deep insights into its mechanism of action and identify its molecular targets. metsol.com

Non-invasive Imaging: As demonstrated with DMRI, stable isotopes can be used for non-invasive metabolic imaging, offering a powerful tool for preclinical and potentially clinical research. mdpi.comnih.gov

Accelerated Drug Development: By providing detailed information early in the drug development process, stable isotope labeling can help to identify promising drug candidates and de-risk the development pipeline. metsol.com

Q & A

Q. What are the key considerations for synthesizing Paclitaxel-d5 (Benzoyloxy) with high isotopic purity?

Methodological Answer: Synthesis of Paclitaxel-d5 requires precise deuteration at specific positions (e.g., benzoyloxy group) to ensure isotopic integrity. Techniques such as selective hydrogen-deuterium exchange or incorporation of deuterated precursors (e.g., benzoyl chloride-d5) should be employed. Post-synthesis, purity must be validated using thin-layer chromatography (TLC) under conditions optimized for taxanes (e.g., SiO₂, dichloromethane:methanol 9:1, Rf = 0.50) and confirmed via mass spectrometry (MS) to verify deuterium incorporation .

Q. How should Paclitaxel-d5 (Benzoyloxy) be stored to maintain stability, and what analytical techniques confirm its integrity over time?

Methodological Answer: Store at 4°C in airtight, light-protected containers to prevent degradation. Stability should be monitored using high-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-tandem MS (LC-MS/MS). For deuterated compounds, isotopic purity can degrade due to proton exchange; thus, periodic analysis via nuclear magnetic resonance (NMR) or MS is critical to detect unintended H/D exchange .

Q. What characterization methods are essential for confirming the identity of Paclitaxel-d5 (Benzoyloxy)?

Methodological Answer: Use a combination of:

- MS : To confirm molecular weight (858.96 g/mol) and deuterium incorporation.

- NMR : To verify structural integrity, focusing on deuterated positions (e.g., benzoyloxy protons replaced with deuterium).

- TLC : To assess purity (single spot, Rf = 0.50 under SiO₂/DCM:MeOH 9:1 conditions) .

Advanced Research Questions

Q. What experimental design considerations are critical when using Paclitaxel-d5 (Benzoyloxy) as an internal standard (ISTD) in quantitative mass spectrometry?

Methodological Answer:

- Matrix Compatibility : Validate signal stability in biological matrices (e.g., urine vs. plasma). For example, Paclitaxel-d5 exhibits stable signals in urine but inconsistent performance in surface samples due to matrix interference; cyclophosphamide-d4 may be a better ISTD in such cases .

- Deuterium Placement : Ensure deuteration does not alter ionization efficiency. Use electrospray ionization (ESI) parameters optimized for taxanes.

- Calibration Curves : Include Paclitaxel-d5 in spiked calibration standards to account for recovery variability .

Q. How can researchers resolve discrepancies in chromatographic behavior of Paclitaxel-d5 across HPLC and UPLC platforms?

Methodological Answer:

- Column Chemistry : Optimize stationary phases (e.g., C18 vs. phenyl-hexyl) to improve peak symmetry and retention time reproducibility.

- Mobile Phase : Adjust pH and organic solvent gradients (e.g., acetonitrile vs. methanol) to reduce signal variability.

- System Suitability Tests : Pre-run samples with Paclitaxel-d5 to confirm retention time consistency and signal-to-noise ratios ≥10:1 .

Q. What strategies mitigate the risk of isotopic interference when using Paclitaxel-d5 in metabolic studies?

Methodological Answer:

- Isotopic Purity Checks : Use high-resolution MS (HRMS) to distinguish between Paclitaxel-d5 and its non-deuterated analog.

- Cross-Validation : Compare metabolic profiles with non-deuterated Paclitaxel to identify deuterium-specific artifacts.

- Batch-Specific COA : Ensure each batch includes a certificate of analysis (COA) with isotopic purity ≥98% .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on Paclitaxel-d5’s mutagenicity in Ames testing?

Methodological Answer:

- Contextualize Results : While some anomeric amides show mutagenicity, Paclitaxel-d5’s risk is comparable to benzyl chloride. Use Ames II testing with S9 metabolic activation to assess strain-specific responses.

- Safety Protocols : Implement fume hoods, PPE, and waste disposal guidelines per institutional biosafety committees, even if mutagenicity is low .

Methodological Frameworks

How can the FINER criteria guide the formulation of research questions on Paclitaxel-d5’s mechanism in microtubule stabilization?

Methodological Answer:

- Feasible : Design assays (e.g., fluorescence-based tubulin polymerization) compatible with deuterated analogs.

- Novel : Compare Paclitaxel-d5’s binding kinetics to non-deuterated Paclitaxel using surface plasmon resonance (SPR).

- Ethical : Adhere to guidelines for handling cytotoxic compounds (e.g., NIH/ACS safety protocols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.